N-cyclohexyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine
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Overview
Description
N4-CYCLOHEXYL-5-NITRO-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE is a complex organic compound that features a piperidine moiety, a nitro group, and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-CYCLOHEXYL-5-NITRO-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors to form the pyrimidine ring, followed by the introduction of the piperidine and nitro groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N4-CYCLOHEXYL-5-NITRO-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine moiety can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N4-CYCLOHEXYL-5-NITRO-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-CYCLOHEXYL-5-NITRO-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine
- 2-amino-4-(1-piperidine) pyridine derivatives
Uniqueness
N4-CYCLOHEXYL-5-NITRO-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of functional groups and structural features, which confer distinct pharmacological properties. Its piperidine moiety and nitro group contribute to its biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H24N6O2 |
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Molecular Weight |
320.39 g/mol |
IUPAC Name |
4-N-cyclohexyl-5-nitro-2-piperidin-1-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H24N6O2/c16-13-12(21(22)23)14(17-11-7-3-1-4-8-11)19-15(18-13)20-9-5-2-6-10-20/h11H,1-10H2,(H3,16,17,18,19) |
InChI Key |
ONWXAPYTRLWZKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCCC3 |
Origin of Product |
United States |
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